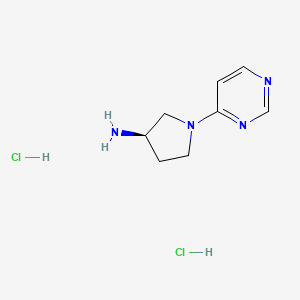

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

描述

属性

IUPAC Name |

(3R)-1-pyrimidin-4-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;;/h1,3,6-7H,2,4-5,9H2;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUKXWZYTZNIRB-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学研究应用

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyrimidine-substituted molecules, such as:

- Pyrazolo[3,4-d]pyrimidine derivatives

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the combination of the pyrrolidine and pyrimidine moieties

生物活性

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, with the CAS number 1365936-57-7, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring and a pyrrolidine moiety, which are known for their roles in various biological activities. The molecular formula is C9H11Cl2N4, and it has a molecular weight of 305.13 g/mol. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, potentially increasing solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and pyrrolidine structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives have shown significant antibacterial properties. For example, derivatives with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Potential : Some pyrrolidine derivatives have been explored for their anticancer effects. Studies suggest that modifications in the pyrrolidine structure can lead to enhanced selectivity and potency against cancer cell lines .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, targeting specific pathways involved in cell proliferation and survival.

- DNA Interaction : The ability of pyrimidine derivatives to intercalate into DNA may contribute to their anticancer effects by disrupting replication processes.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antibacterial Activity Study :

- Anticancer Efficacy Assessment :

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H11Cl2N4 |

| Molecular Weight | 305.13 g/mol |

| CAS Number | 1365936-57-7 |

| Solubility | Enhanced by trifluoromethyl group |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Work in a fume hood to minimize inhalation risks. If exposure occurs, move the affected individual to fresh air immediately .

- Skin/Eye Contact : Use nitrile gloves and safety goggles. In case of contact, rinse skin with water for 15 minutes and flush eyes with saline solution .

- Storage : Store in a cool, dry place away from strong oxidizing agents to prevent hazardous reactions .

- Data Gaps : Physical properties (e.g., melting point, solubility) are not fully reported; experimental validation is advised .

Q. How is the enantiomeric purity of this compound validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Retention times can distinguish (R)- and (S)-enantiomers .

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +X° for the (R)-enantiomer) to confirm stereochemical integrity .

Q. What analytical techniques are suitable for structural characterization of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., JAK2 or EGFR) to assess binding poses. Focus on hydrogen bonds between the pyrimidine ring and kinase hinge regions .

- QSAR Analysis : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with inhibitory activity (IC₅₀) .

Q. What strategies resolve contradictions in solubility data for this compound?

- Methodological Answer :

- Experimental Determination : Perform shake-flask assays at pH 7.4 (PBS buffer) and 25°C. Centrifuge saturated solutions and quantify supernatant via UV-Vis (λmax ~265 nm) .

- Co-Solvency Approach : Test solvents like DMSO:water (10:90) to enhance solubility for biological assays, ensuring <0.1% DMSO to avoid cellular toxicity .

Q. How can enantiomeric impurities impact pharmacological outcomes, and what methods detect them?

- Methodological Answer :

- Impact : (S)-enantiomers may exhibit off-target effects (e.g., hERG inhibition) or reduced efficacy. For example, (R)-enantiomers show higher selectivity for aminergic GPCRs .

- Detection :

- Chiral SFC : Supercritical fluid chromatography with CO₂/ethanol gradients achieves faster separation than HPLC .

- Enantioselective Synthesis : Use (R)-proline-derived catalysts to minimize racemization during pyrrolidine ring formation .

Q. What are the key considerations for designing SAR studies on analogs of this compound?

- Methodological Answer :

- Core Modifications : Replace pyrimidine with pyridine (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride) to assess ring size/electronic effects on target engagement .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 2-position to enhance metabolic stability .

- Salt Forms : Compare dihydrochloride vs. free base forms for solubility and crystallinity using PXRD and DSC .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for viability assays) and control for batch-to-batch variability in compound purity (>95% by HPLC) .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers. For example, conflicting IC₅₀ values may arise from differences in cell lines (HEK293 vs. CHO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。